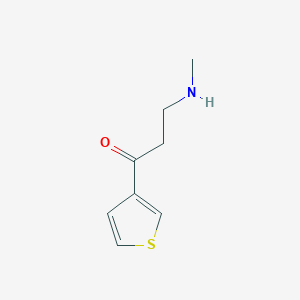

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one

CAS No.:

Cat. No.: VC17648994

Molecular Formula: C8H11NOS

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NOS |

|---|---|

| Molecular Weight | 169.25 g/mol |

| IUPAC Name | 3-(methylamino)-1-thiophen-3-ylpropan-1-one |

| Standard InChI | InChI=1S/C8H11NOS/c1-9-4-2-8(10)7-3-5-11-6-7/h3,5-6,9H,2,4H2,1H3 |

| Standard InChI Key | BNDBBHXVGWXIMJ-UHFFFAOYSA-N |

| Canonical SMILES | CNCCC(=O)C1=CSC=C1 |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound features a propan-1-one backbone substituted with a methylamino group at the third carbon and a thiophen-3-yl ring at the first carbon (Figure 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 169.24 g/mol | |

| Exact Mass | 169.056 g/mol | |

| Topological Polar Surface Area | 57.34 Ų | |

| LogP (Partition Coefficient) | 1.93 |

The thiophene ring contributes to its aromatic stability, while the ketone and methylamino groups enable reactivity in nucleophilic and reduction reactions .

Isomerism Considerations

Published data predominantly describes the 2-thienyl isomer (3-(methylamino)-1-(thiophen-2-yl)propan-1-one) , which shares the same molecular formula but differs in thiophene substitution position. The 3-thienyl variant’s scarcity in literature suggests limited synthetic or commercial relevance compared to its 2-thienyl counterpart. Structural misidentification in databases may arise from inconsistent positional descriptors .

Synthetic Methodologies

Retrosynthetic Approaches

The 2-thienyl isomer is synthesized via three primary routes, as detailed in patent US7259264B2 :

-

Mannich Reaction: Reacting acetylthiophene, formaldehyde, and dimethylamine yields intermediate 4, which undergoes a retro-Michael/Michael reaction with methylamine to form the monomethylamino ketone .

-

Friedel-Crafts Acylation: Thiophene reacts with 3-chloropropionyl chloride to form compound 7, followed by methylamine substitution .

-

Microbial Reduction: Enantioselective reduction of the ketone using microbial dehydrogenases produces chiral alcohols for duloxetine synthesis .

For the 3-thienyl variant, analogous pathways would require thiophene-3-carbonyl precursors, though no published protocols confirm this.

Industrial-Scale Challenges

The 2-thienyl isomer’s production faces challenges in enantiomeric purity. Catalytic hydrogenation with palladium on carbon () achieves ~74% yield but only 72% enantiomeric excess (ee) . Chiral resolution using (S)-mandelic acid improves ee but complicates scalability .

Pharmacological Applications

Role in Duloxetine Synthesis

The 2-thienyl isomer is a key intermediate in synthesizing duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Enantioselective reduction of the ketone to (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol enables subsequent naphthyloxy substitution and oxalate salt formation .

Biological Activity Profiling

While direct studies on the 3-thienyl variant are absent, structural analogs exhibit:

-

Neurotransmitter Reuptake Inhibition: Duloxetine’s SNRI activity (IC₅₀: 0.8 nM for serotonin, 7.5 nM for norepinephrine) .

-

Antibacterial Potential: Thiophene derivatives show MIC values of 0.5–2.0 μM against Staphylococcus aureus and Escherichia coli .

Analytical and Spectroscopic Data

Spectroscopic Characterization

-

MS (Mass Spectrometry): Molecular ion peak at m/z 169.056 [M+H]⁺ .

-

NMR (Nuclear Magnetic Resonance): Predicted shifts include δ 2.5–3.1 ppm (methylamino protons) and δ 7.3–7.8 ppm (thiophene aromatic protons) .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) methods for the 2-thienyl isomer use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phases to resolve enantiomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume